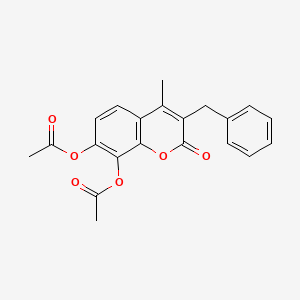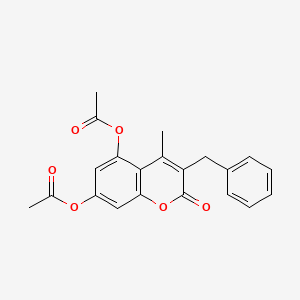![molecular formula C19H16Cl2O5 B3593820 7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593820.png)
7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
概要
説明
7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran core, a dichlorophenyl group, and several functional groups that contribute to its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4-dichlorophenylacetic acid with ethyl oxalyl chloride to form an ester intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be efficient and cost-effective while maintaining high purity of the final product .
化学反応の分析
Types of Reactions
7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials .
作用機序
The mechanism of action of 7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms .
類似化合物との比較
Similar Compounds
- 7-[4-[4-(2,3-DICHLOROPHENYL)-1-PIPERAZINYL]BUTYLOXY]-2(1H)-QUINOLINONE
- 3,4-DICHLOROPHENYL ISOCYANATE
- 2,4-DICHLOROPHENYLACETIC ACID
Uniqueness
Compared to these similar compounds, 7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and wide range of applications in various scientific fields .
特性
IUPAC Name |
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O5/c1-19(2)8-15(23)18-14(22)6-11(7-17(18)26-19)25-9-16(24)10-3-4-12(20)13(21)5-10/h3-7,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYOWJLWMYLICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)C3=CC(=C(C=C3)Cl)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL BENZOATE](/img/structure/B3593739.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3593747.png)
![3-METHOXY-4-[(4-NITROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593759.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B3593767.png)
![METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3593771.png)
![N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE](/img/structure/B3593780.png)
![METHYL 4-[({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)METHYL]BENZOATE](/img/structure/B3593788.png)


![3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3593802.png)
![5-HYDROXY-2,2-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593814.png)
![3-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzamide](/img/structure/B3593825.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3593833.png)
![[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B3593839.png)
